molecular formula C24H30N2O7 B12423812 2-Hydroxy Desipramine-d3 beta-D-Glucuronide

2-Hydroxy Desipramine-d3 beta-D-Glucuronide

Cat. No.: B12423812
M. Wt: 461.5 g/mol
InChI Key: XJHAOJJEVSPMBA-WHAGJNIPSA-N
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Description

Table 1: Comparative Molecular Formulas

Compound Molecular Formula Molecular Weight (g/mol)
2-Hydroxy Desipramine β-D-Glucuronide C₂₄H₃₀N₂O₇ 458.50
2-Hydroxy Desipramine-d3 β-D-Glucuronide C₂₄H₂₇D₃N₂O₇ 461.53

Isotopic Labeling Patterns :

  • Three deuterium atoms replace hydrogens at the methyl group of the methylamino side chain (N–CD₃), a common site for isotopic labeling in pharmacokinetic studies .
  • This substitution does not alter the compound’s chemical reactivity but enhances its detectability in mass spectrometry due to the distinct mass shift .

Stereochemical Configuration and Anomeric Form

Stereochemical Features

The compound exhibits multiple stereogenic centers, including:

  • Glucuronic acid moiety :
    • C2 (S) , C3 (S) , C4 (S) , and C5 (R) configurations define the D-glucuronic acid structure .
    • The β-anomeric configuration at C1 ensures the glucuronic acid is linked via an axial hydroxyl group to the aglycone (desipramine derivative) .
  • Aglycone (2-hydroxy desipramine) :
    • The hydroxyl group at the 2-position of the benzazepine ring introduces an additional stereogenic center, typically in the R configuration due to enzymatic hydroxylation by cytochrome P450 isoforms .

Table 2: Stereochemical Centers

Position Atom Configuration Role in Structure
Glucuronic Acid C1 O β-anomeric Glycosidic bond formation
Glucuronic Acid C2 C S Sugar ring conformation
Glucuronic Acid C3 C S Hydrogen bonding
Glucuronic Acid C4 C S Solubility enhancement
Glucuronic Acid C5 C R Carboxylic acid group orientation
Benzazepine C2 C R Metabolite activity retention

Anomeric Form

The β-D-glucuronide linkage is critical for the compound’s biochemical behavior:

  • The β configuration positions the glucuronic acid’s carboxylic acid group equatorially, optimizing hydrogen bonding with aqueous environments and facilitating renal excretion .
  • The D-configuration ensures compatibility with mammalian metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation .

Properties

Molecular Formula

C24H30N2O7

Molecular Weight

461.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1/i1D3

InChI Key

XJHAOJJEVSPMBA-WHAGJNIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

2-Hydroxy desipramine-d3 β-D-glucuronide (C₂₄D₃H₂₇N₂O₇, MW 461.523) is a phase II metabolite of desipramine, where deuterium substitution at three hydrogen positions enhances its utility as a stable isotopic tracer. The β-D-glucuronide moiety is conjugated to the 2-hydroxy group of desipramine via a glycosidic bond, formed enzymatically by UDP-glucuronosyltransferases in vivo. Synthetic preparation requires precise control over stereochemistry, regioselectivity, and isotopic labeling.

Synthetic Strategies and Reaction Pathways

Deuterium Incorporation

Deuterium labeling is achieved through two primary routes:

  • Pre-conjugation deuteration : 2-Hydroxy desipramine-d3 is synthesized first by replacing three hydrogen atoms with deuterium at metabolically stable positions (e.g., methyl groups on the aliphatic side chain).
  • Post-conjugation isotopic exchange : Deuterium is introduced after glucuronidation using deuterated solvents (e.g., D₂O) under acidic or basic conditions, though this method risks isotopic scrambling.

The preferred approach involves starting with deuterated 2-hydroxy desipramine-d3 to ensure isotopic integrity.

Glucuronidation Methodology

The Koenigs-Knorr reaction is the cornerstone of glucuronide synthesis, utilizing protected glucuronic acid derivatives to ensure β-anomeric selectivity:

Stepwise Synthesis
  • Protection of glucuronic acid :

    • 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-D-glucopyranuronic acid methyl ester is prepared via acetylation and bromination of D-glucuronic acid.
    • Key conditions: Acetic anhydride/H₂SO₄ (acetylation), HBr/AcOH (bromination).
  • Glycosidic bond formation :

    • The deuterated aglycone (2-hydroxy desipramine-d3) is reacted with the protected glucuronyl donor in anhydrous methanol or acetonitrile.
    • Catalysts: Silver triflate (AgOTf) or mercuric cyanide (Hg(CN)₂) promote β-selectivity.
    • Reaction parameters: 0–25°C, 1–4 hrs, nitrogen atmosphere.
  • Deprotection :

    • Acetyl groups are removed via alkaline hydrolysis (e.g., 0.1 M NaOH in methanol/water, 2 hrs, 25°C).
    • Methyl ester hydrolysis is achieved with LiOH or K₂CO₃.
Representative Protocol (Adapted from)
Step Reagents/Conditions Yield
Protection Acetic anhydride, H₂SO₄, 0°C → 25°C, 12 hrs 85%
Bromination 33% HBr/AcOH, 4°C, 2 hrs 78%
Coupling 2-Hydroxy desipramine-d3, AgOTf, MeCN, 4°C, 3 hrs 62%
Deprotection 0.1 M NaOH, MeOH/H₂O, 25°C, 2 hrs 89%

Optimization and Challenges

Stereochemical Control

  • β-Selectivity : Use of AgOTf or Hg(CN)₂ suppresses α-anomer formation (<5% by HPLC).
  • Solvent effects : Polar aprotic solvents (acetonitrile) favor SN2 mechanisms, enhancing β-configuration.

Isotopic Purity

  • Deuterium retention : Reaction pH must remain neutral (6.5–7.5) to prevent H/D exchange.
  • Analytical verification : LC-MS/MS (MRM transitions m/z 462 → 285 for deuterated vs. 459 → 282 for non-deuterated).

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : C18 column, gradient elution (20–50% acetonitrile in 0.1% formic acid), UV detection at 254 nm.
  • Ion-exchange chromatography : Removes residual salts and unreacted glucuronyl donor.

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 7.45–7.20 (m, aromatic H), 5.32 (d, J = 7.8 Hz, anomeric H), 3.90–3.40 (m, glucuronide H).
  • HRMS : m/z 461.523 [M+H]⁺ (calc. 461.523).

Scalability and Industrial Relevance

  • Batch synthesis : Yields 50–100 mg per run with >98% purity.
  • Cost drivers : Deuterated starting materials account for 70% of total synthesis costs.

Applications in Pharmacokinetics

  • Internal standardization : Co-elutes with endogenous metabolites, enabling precise quantification via isotope dilution.
  • Metabolic stability : Resists enzymatic degradation in hepatic microsomes (t₁/₂ > 24 hrs).

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Desipramine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-Hydroxy Desipramine-d3 beta-D-Glucuronide has several scientific research applications:

    Pharmacokinetics: Used to study the metabolism and excretion of Desipramine in biological systems.

    Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of tricyclic antidepressants.

    Biomarker Discovery: Serves as a biomarker for monitoring the therapeutic levels of Desipramine in patients

Mechanism of Action

The mechanism of action of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves its role as a metabolite of Desipramine. Desipramine functions by inhibiting the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronide conjugate is primarily involved in the excretion process, aiding in the removal of the parent drug and its metabolites from the body .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of 2-Hydroxy Desipramine-d3 β-D-Glucuronide with structurally or functionally related glucuronides:

Compound Molecular Formula Molecular Weight (g/mol) Parent Drug Deuterium Substitution Key Applications References
2-Hydroxy Desipramine-d3 β-D-Glucuronide C₂₄H₂₇D₃N₂O₇ 476.52 Desipramine 3 (methylamino group) Metabolic studies, analytical standards
2-Hydroxy Imipramine β-D-Glucuronide C₂₅H₃₂N₂O₇ 472.53 Imipramine None Metabolite profiling, drug interaction studies
2-Hydroxy Imipramine-d6 β-D-Glucuronide C₂₅H₂₆D₆N₂O₇ 478.58 Imipramine 6 (alkyl chain) Isotopic internal standard for imipramine assays
4-Hydroxy Duloxetine-d6 β-D-Glucuronide C₂₉H₂₄D₆N₂O₇S 564.67 Duloxetine 6 (aromatic ring) Quantification of duloxetine metabolites
Chloramphenicol 3-O-β-D-Glucuronide C₂₇H₃₃Cl₂N₂O₈ 590.46 Chloramphenicol None Antibiotic metabolism studies

Key Differences and Implications

Parent Drug Specificity: Desipramine vs. Imipramine: Desipramine is a secondary amine metabolite of imipramine. The glucuronides differ in alkyl chain structure (desipramine lacks one methyl group compared to imipramine), affecting their hydrophobicity and metabolic clearance rates . Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI), its glucuronide is conjugated at the 4-hydroxy position, altering its renal excretion profile compared to 2-hydroxy desipramine derivatives .

Deuterium Substitution: Deuterated versions (e.g., -d3, -d6) are critical for minimizing matrix effects in LC-MS/MS analyses. The 2-Hydroxy Desipramine-d3 variant offers higher isotopic purity (>98%) compared to non-deuterated analogs, ensuring accurate quantification .

Regulatory and Safety Profiles :

  • Chloramphenicol 3-O-β-D-Glucuronide is classified under stricter safety protocols due to chloramphenicol’s association with aplastic anemia, whereas desipramine derivatives follow standard neuropharmacological safety guidelines .

Biological Activity

2-Hydroxy Desipramine-d3 beta-D-Glucuronide is a significant metabolite of Desipramine, a tricyclic antidepressant (TCA) primarily used for treating depression. This compound is formed through glucuronidation, a phase II metabolic reaction that enhances the solubility of hydrophobic compounds, facilitating their excretion from the body. The isotopic labeling (d3) indicates its use in pharmacokinetic studies, allowing researchers to trace metabolic pathways and quantify drug levels in biological samples.

The biological activity of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide is closely linked to its parent compound, Desipramine. Desipramine functions primarily by inhibiting the reuptake of norepinephrine and serotonin, which increases their availability in the synaptic cleft and enhances neurotransmission. Consequently, 2-Hydroxy Desipramine-d3 beta-D-Glucuronide plays a crucial role in the metabolism and clearance of Desipramine, thus influencing its therapeutic efficacy and safety profile.

Synthesis and Quality Control

The synthesis of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves several key steps:

  • Chemical Reagents : Utilization of specific reagents to facilitate glucuronidation.
  • Catalysts : Employing catalysts to enhance reaction efficiency.
  • Purification Techniques : Methods such as chromatography are used to isolate the pure compound.
  • Quality Control : Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy ensure that purity standards are met.

Biological Activity and Applications

Research on 2-Hydroxy Desipramine-d3 beta-D-Glucuronide focuses on its interactions with various biological systems and other drugs. Understanding these interactions is critical for elucidating potential drug-drug interactions that may affect therapeutic efficacy or safety profiles.

Table 1: Comparison of Related Compounds

Compound NameStructure SimilarityUnique Features
2-Hydroxydesmethylimipramine GlucuronideSimilar glucuronide structureDerived from a different parent compound (desmethylimipramine)
2-Hydroxy DesmethylimipramineHydroxylated derivativeLacks glucuronide conjugation
N-desmethyl DesipramineParent compoundUnmodified structure without hydroxylation

The uniqueness of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide lies in its isotopic labeling and its role as a specific metabolite that aids in understanding the pharmacokinetics of tricyclic antidepressants, particularly in clinical settings.

Case Studies and Research Findings

Several studies have examined the pharmacokinetics and biological activity of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide:

  • Pharmacokinetic Studies : Research has shown that the glucuronidation process significantly influences the clearance rate of Desipramine from the body, impacting its overall therapeutic effectiveness.
  • Drug Interaction Studies : Investigations into how this metabolite interacts with other medications have revealed potential implications for polypharmacy in patients receiving multiple treatments.

Table 2: Summary of Pharmacokinetic Findings

Study ReferenceKey Findings
Established role in enhancing solubility for excretion
Demonstrated effects on drug-drug interactions
Highlighted importance in therapeutic drug monitoring

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